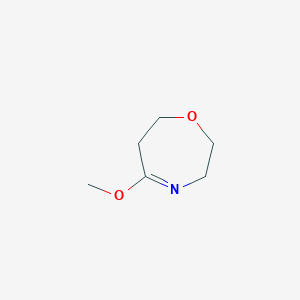

5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine

Description

Significance of Seven-Membered Nitrogen and Oxygen Heterocycles in Synthetic Research

Seven-membered heterocycles containing both nitrogen and oxygen atoms, such as oxazepines, are considered "privileged scaffolds" in medicinal chemistry. This designation stems from their frequent appearance in the structures of natural products and synthetic compounds with a wide range of biological activities. These activities include, but are not limited to, anticonvulsant, antidepressant, antihistaminic, anti-inflammatory, and antipsychotic properties. The conformational flexibility of the seven-membered ring allows these molecules to adopt three-dimensional shapes that can facilitate binding to a variety of biological targets.

The synthesis of these medium-sized rings, however, can be challenging due to unfavorable entropic and enthalpic factors associated with ring closure. Consequently, the development of novel and efficient synthetic methodologies for the construction of seven-membered N,O-heterocycles remains an active and important area of synthetic research. The successful synthesis of these scaffolds opens avenues for the exploration of new chemical space and the development of novel therapeutic agents.

Evolution of 1,4-Oxazepine (B8637140) Chemistry and Related Scaffolds

The 1,4-oxazepine core is a prominent seven-membered heterocyclic system that has been the subject of considerable synthetic effort. Research into this scaffold has led to a variety of synthetic strategies, including ring-closing metathesis, intramolecular cyclization reactions, and multi-component reactions. Derivatives of 1,4-oxazepine have been investigated for a multitude of pharmacological applications. For instance, dibenzo[b,f] Current time information in Ahmedabad, IN.researchgate.netoxazepine derivatives are known to possess a range of biological activities and are of growing pharmaceutical interest.

The development of synthetic methods for 1,4-oxazepine derivatives has evolved to allow for greater control over substitution patterns and stereochemistry. This has enabled the synthesis of libraries of compounds for structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in drug discovery. The ongoing exploration of new synthetic routes to functionalized 1,4-oxazepines continues to expand the potential applications of this important heterocyclic scaffold.

Overview of Academic Research Trajectories for 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine

In contrast to the broader field of 1,4-oxazepine chemistry, the academic research trajectory for 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine is currently in its nascent stages. A thorough review of the scientific literature reveals a notable scarcity of dedicated research articles on this specific compound. The majority of available information comes from chemical suppliers and patent literature, rather than peer-reviewed academic studies.

One of the primary sources of technical data for this compound is a Chinese patent, CN105008375B. google.com This patent discloses some characterization data for an intermediate in the synthesis of tetrahydroimidazo[1,5-d] Current time information in Ahmedabad, IN.researchgate.netoxazepine derivatives. The data provided for 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine includes:

| Data Type | Reported Values |

| ¹H-NMR (400MHz, CDCl₃) δ (ppm) | 3.26-3.30 (m, 2H), 3.76-3.85 (m, 4H), 3.83 (s, 3H), 4.00-4.03 (m, 2H), 8.20 (brs, 1H) |

| ESI-MS m/z | 213 [M+H]⁺ |

This data is interactive and can be sorted.

The limited publicly available research suggests that 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine is a relatively unexplored molecule in the academic sphere. Its structural similarity to other biologically active 1,4-oxazepines suggests that it could be a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. However, without dedicated studies on its synthesis, reactivity, and biological activity, its potential remains largely theoretical. The current state of research presents an opportunity for academic and industrial researchers to investigate this compound further and to unlock its potential contributions to medicinal and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,3,6,7-tetrahydro-1,4-oxazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-8-6-2-4-9-5-3-7-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQICQNFSVCHSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384330-36-3 | |

| Record name | 5-methoxy-2,3,6,7-tetrahydro-1,4-oxazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methoxy 2,3,6,7 Tetrahydro 1,4 Oxazepine and Its Analogues

Cyclization Reactions for 1,4-Oxazepine (B8637140) Ring Formation

The formation of the 1,4-oxazepine ring is frequently accomplished through intramolecular cyclization, where a linear precursor is induced to form the seven-membered ring. Various strategies have been developed to facilitate this key bond-forming step.

Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols

A highly efficient and regioselective method for synthesizing 1,4-oxazepine derivatives involves the base-promoted cyclization of alkynyl alcohols. nih.govarkat-usa.orgresearchgate.net This approach operates under solvent-free and metal-free conditions, offering a green chemistry alternative to metal-catalyzed reactions. arkat-usa.orgresearchgate.net The reaction typically utilizes a strong base, such as sodium hydride (NaH), to promote an intramolecular hydroalkoxylation. researchgate.net

The key feature of this methodology is its high regioselectivity, proceeding exclusively through an exo-dig cyclization pathway. nih.govarkat-usa.org This mode of ring closure leads to the formation of the desired seven-membered oxazepine ring rather than a smaller, alternative product. The starting materials, N-substituted amino alkynyl alcohols, can be synthesized from amino acids, providing access to chiral 1,4-oxazepine derivatives. researchgate.net The reaction has been shown to be effective for precursors derived from β-amino acids, yielding the corresponding 1,4-oxazepine compounds in moderate to high yields. arkat-usa.org

| Entry | Starting Material | Base | Conditions | Product | Yield (%) |

| 1 | N-Tosyl propargyl amino alcohol | NaH | 70°C, 40 min | 1,4-Oxazepine derivative | 94 |

| 2 | β-amino acid-derived alkynyl alcohol | NaH | Solvent-free | 1,4-Oxazepine derivative | Moderate to High |

This table presents illustrative data based on findings from the cited research. researchgate.net

Intramolecular Cyclization of Alkenols, Alkynols, or Hydroxyketones

The intramolecular cyclization of unsaturated alcohols, particularly alkynols, is a cornerstone for the synthesis of the 1,4-oxazepine core. Beyond the base-promoted methods, transition metal catalysis, especially with gold, has emerged as a powerful tool. Gold catalysts are known for their high affinity for alkynes (alkynophilicity), activating the triple bond for nucleophilic attack by the tethered hydroxyl group. nih.gov This approach can lead to either 6-exo-dig or 7-endo-dig cyclization, with the outcome influenced by the electronic properties of substituents on the alkyne. nih.gov

Another strategy involves electrophilic cyclization. For instance, the reaction of precursors containing a propargyloxy group with iodine as an electrophilic source and a base like potassium carbonate can trigger cyclization to form benzo acs.orgresearchgate.netnih.govresearchgate.netoxazepino derivatives. cyberleninka.ru This reaction proceeds in good yield at room temperature and provides a direct route to functionalized oxazepine systems. cyberleninka.ru While the cyclization of simple alkenols and hydroxyketones to form 1,4-oxazepines is less commonly reported as a distinct strategy, these functionalities are often embedded within more complex transformations or multicomponent reactions. The primary focus remains on the versatile chemistry of alkynol precursors.

| Catalyst/Reagent | Substrate Type | Cyclization Mode | Key Feature |

| Gold (AuCl, AuCl3) | Alkynol | 7-endo-dig / 6-exo-dig | Regioselectivity dependent on alkyne substituents. nih.gov |

| Iodine (I₂) / K₂CO₃ | Propargyloxy derivative | Electrophilic Cyclization | Forms iodomethylene-functionalized oxazepines. cyberleninka.ru |

This table summarizes different approaches for the intramolecular cyclization of alkynol precursors.

Acyliminium Cyclization Approaches

N-acyliminium ions are highly reactive electrophilic intermediates that can be trapped intramolecularly by a variety of nucleophiles to form heterocyclic rings. This strategy has been successfully applied to the synthesis of benzo-fused thiazepines and is conceptually applicable to their oxazepine analogues. acs.org The process typically begins with the formation of a precursor such as an N-(2-hydroxyethyl)amide. This amide can be cyclized via the generation of an N-acyliminium ion, often using a protic acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid. arkat-usa.orgacs.org

The N-acyliminium ion is attacked by an appended nucleophilic group, such as an activated aromatic ring, to forge the final carbon-carbon or carbon-heteroatom bond that closes the seven-membered ring. This method is a powerful tool for constructing various alkaloid-related ring systems and has been used to create pyrrolidine, piperidine, and larger seven- or eight-membered rings. arkat-usa.orgresearchgate.net The versatility in generating the N-acyliminium ion—from α-oxygenated amides, acylation of imines, or protonation of N-acylimines—broadens the scope of this synthetic approach. arkat-usa.org

Tandem and Multicomponent Reactions in Oxazepine Synthesis

Tandem and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. These strategies have been effectively employed in the synthesis of complex oxazepine-containing structures.

C-N Coupling/C-H Carbonylation Tandem Transformations

A notable tandem transformation for the synthesis of benzo-1,4-oxazepine derivatives involves a sequence of C-N coupling followed by C-H carbonylation. nih.gov This reaction utilizes various phenylamines and allyl halides under a carbon dioxide atmosphere, catalyzed by a copper-based system. nih.gov The process is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov This method provides a facile and green protocol for accessing pharmaceutically relevant benzo-1,4-oxazepine cores in good yields. mdpi.com The reaction demonstrates the power of tandem catalysis in constructing complex heterocyclic frameworks from relatively simple starting materials. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Key Transformation | Product |

| Phenylamine | Allyl Halide | Copper Catalyst | C-N Coupling/C-H Carbonylation | Benzo-1,4-oxazepine |

This table outlines the components of the tandem C-N coupling/C-H carbonylation reaction. nih.gov

One-Pot Synthetic Protocols for Heterocyclic Hybrids

One-pot multicomponent reactions (MCRs) are highly convergent strategies for the rapid assembly of complex molecules. The Ugi four-component reaction (U-4CR), an isocyanide-based MCR, has been ingeniously adapted for the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds. frontiersin.org In this approach, bifunctional reagents such as 2-(2-formylphenoxy) acetic acid and 2-aminobenzamide (B116534) react with an isocyanide in a single pot. frontiersin.org The reaction proceeds without a catalyst to form multiple new bonds and two distinct heterocyclic rings—the oxazepine and the quinazolinone—in excellent yields. frontiersin.org

Other one-pot protocols have been developed to create diverse oxazepine-fused systems. For example, a proline-catalyzed asymmetric synthesis has been described for producing chiral dibenzo[b,f] nih.govresearchgate.netoxazepine-fused 1,2-dihydropyridines. researchgate.net This reaction proceeds through a direct Mannich/cyclization cascade between a dibenzo[b,f] nih.govresearchgate.netoxazepine-imine and glutaraldehyde, followed by an in-situ oxidation, affording the complex tetracyclic products with high yields and excellent enantioselectivity. researchgate.net These methods highlight the utility of one-pot strategies in building molecular diversity and accessing novel heterocyclic hybrids containing the 1,4-oxazepine motif. nih.gov

| Reaction Type | Key Reactants | Key Features | Product |

| Ugi 3-component | 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, Isocyanide | Catalyst-free, bis-heterocycle formation | Oxazepine-quinazolinone frontiersin.org |

| Proline-catalyzed cascade | Dibenzo[b,f] nih.govresearchgate.netoxazepine-imine, Glutaraldehyde | Asymmetric, tetracyclic product | Dibenzo[b,f] nih.govresearchgate.netoxazepine-fused dihydropyridine (B1217469) researchgate.net |

This table summarizes examples of one-pot syntheses for oxazepine-containing heterocyclic hybrids.

Stereoselective and Regioselective Synthetic Strategies

Achieving control over stereochemistry and regiochemistry is paramount in modern organic synthesis, particularly for producing pharmacologically relevant molecules. The development of such strategies for 1,4-oxazepane (B1358080) derivatives allows for the precise arrangement of substituents on the heterocyclic ring.

The synthesis of specific enantiomers of 1,4-oxazepane derivatives is crucial for evaluating their biological activity. Several methods have been developed to produce these chiral molecules with high enantiomeric purity.

One effective approach is the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a SPINOL-derived chiral phosphoric acid. nih.govacs.org This method affords chiral 1,4-benzoxazepines in good to high yields (up to 98%) and with high enantioselectivity (up to 94% ee). acs.org The reaction tolerates a wide range of substrates, including those with both electron-donating and electron-withdrawing groups on the N-benzyl substituent. nih.gov For example, substrates with electron-withdrawing groups on the benzyl (B1604629) moiety can lead to excellent yields and high enantiomeric purity. nih.gov The utility of this method was demonstrated by scaling the reaction to 1 mmol, which produced the chiral benz researchgate.netrsc.orgoxazepine product with the same efficiency and enantioselectivity. nih.gov

Another powerful strategy involves a highly diastereoselective Ugi-Joullié multicomponent reaction. rsc.org This method starts from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes to create chiral cyclic imines. rsc.org The subsequent reaction produces trans-configured tetrahydrobenzo[f] researchgate.netrsc.orgoxazepines. A key advantage of this approach is the ability to access the corresponding cis isomer through a thermodynamically controlled, base-catalyzed epimerization, allowing for stereodivergent synthesis. rsc.org This provides access to all four possible stereoisomers of the target compounds. rsc.org

A solid-phase approach has also been employed for the preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters. rsc.orgresearchgate.net This method begins with Fmoc-HSe(TBDMS)-OH immobilized on Wang resin, which is then subjected to a series of reactions. rsc.orgresearchgate.net Cleavage from the resin using a combination of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) yields the 1,4-oxazepane derivatives, albeit as a mixture of diastereomers. rsc.orgresearchgate.net

Table 1: Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization nih.gov

| Entry | N-Substituent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | Benzyl | 85 | 92 |

| 2 | 4-Methoxybenzyl | 70 | 88 |

| 3 | 4-Bromobenzyl | 96 | 94 |

| 4 | 2-Chlorobenzyl | 98 | 90 |

The final ring-closing step in the synthesis of 1,4-oxazepanes is critical for establishing the final structure. Controlling the regioselectivity (which atoms form the bond) and stereoselectivity (the spatial orientation of the new bond) of this cyclization is essential.

A regio- and stereoselective 7-endo cyclization through haloetherification has been reported as an expedient method for synthesizing polysubstituted chiral oxazepanes. nih.gov This reaction avoids the need for multiple protection/deprotection steps. nih.gov Computational and experimental studies confirmed that the regioselectivity of the haloetherification is influenced by the asymmetry of an intermediate chiral bromonium ion. nih.gov The stereoselectivity, in turn, is primarily controlled by the conformation of the substrate, as the bromonium intermediate is formed without a transition state. nih.gov This method was successfully applied to a range of substrates, producing tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. nih.gov

In contrast, a base-promoted, metal-free approach utilizing the cyclization of alkynyl alcohols proceeds via an exo-dig mechanism. acs.orgnih.gov This regioselective cyclization exclusively affords the exo-dig product. nih.gov The stereochemistry of the products can be controlled in an earlier step, such as a Grignard reaction, which produces diastereomeric compounds according to Cram's rule. acs.orgnih.gov

The synthesis of 1,4-oxazepane-5-carboxylic acids on a solid support also demonstrates substituent-dependent selectivity. researchgate.netrsc.org In this method, the cleavage of N-phenacyl nitrobenzenesulfonamides from the polymer support using TFA/triethylsilane yields 1,4-oxazepane derivatives. rsc.org The resulting regioselectivity and stereoselectivity of the cyclization were found to depend on the substitution pattern of the starting 2-bromoacetophenones. researchgate.netrsc.org

Synthesis of Aryl-Fused and Other Condensed 1,4-Oxazepines

Aryl-fused 1,4-oxazepines, such as dibenzo[b,f] researchgate.netrsc.orgoxazepines, represent a significant subclass of these heterocycles and are core structures in numerous biologically active compounds. benthamdirect.comrsc.org Synthetic methods leading to the saturated aryl-fused 2,3,4,5-tetrahydro-1,4-oxazepine ring system can be broadly categorized into two main approaches. benthamdirect.comresearchgate.net

The most straightforward method for constructing aryl-fused 1,4-oxazepines involves the direct cyclization of a suitable open-chain precursor. benthamdirect.comresearchgate.netingentaconnect.com This strategy involves a single ring-forming step to create the seven-membered heterocycle.

One example is the reaction of 2-aminophenols with alkynones in 1,4-dioxane (B91453) at 100 °C. rsc.org This method provides access to a series of benzo[b] researchgate.netrsc.orgoxazepine derivatives. Mechanistic studies suggest the reaction proceeds through an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization. rsc.org

Another approach involves a rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with glycidols, followed by an intramolecular ring-opening reaction catalyzed by a Lewis acid. researchgate.net The regioselectivity of this one-pot synthesis is determined by the substituents on the glycidols; substituted glycidols selectively yield seven-membered oxazepine derivatives. researchgate.net

A second major strategy involves the reduction of an intermediate oxazepine derivative that is more oxidized than the final target molecule. benthamdirect.comresearchgate.netingentaconnect.com This multi-step approach first constructs an unsaturated or partially saturated oxazepine ring, which is then reduced in a subsequent step to yield the desired 2,3,4,5-tetrahydro-1,4-oxazepine.

The intermediate products in these syntheses are typically aryl-fused 2,3-dihydro-1,4-oxazepines or various oxo-derivatives such as 4,5-dihydro-1,4-oxazepin-3-ones, 3,4-dihydro-1,4-oxazepin-5-ones, or 1,4-oxazepin-3,5-diones. benthamdirect.comresearchgate.net The final reduction step converts these intermediates into the fully saturated heterocyclic ring system.

To avoid the cost and potential toxicity of transition metal catalysts, metal-free synthetic routes are highly desirable. A one-pot, transition-metal-free approach has been developed for the synthesis of indole-fused dibenzo[b,f] researchgate.netrsc.orgoxazepines. rsc.orgnih.gov

This reaction proceeds by reacting 2-(1H-indol-2-yl)phenol with either 1,2-dihalobenzenes or 2-halonitroarenes. rsc.org The transformation is proposed to occur via a Smiles rearrangement, which is favored over a direct intramolecular nucleophilic cyclization. rsc.org This preference for the Smiles rearrangement pathway leads to products with different regioselectivity than what would be expected from direct cyclization. rsc.org The method is notable for its simple reaction conditions and tolerance of a wide range of functional groups, providing good to excellent yields of the desired fused oxazepines. rsc.org

Table 2: Transition-Metal-Free Synthesis of Indole-Fused Dibenzo[b,f] researchgate.netrsc.orgoxazepines via Smiles Rearrangement rsc.org

| Entry | Reactant 1 | Reactant 2 | Base | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(1H-indol-2-yl)phenol | 3,4-difluorobenzonitrile | K2CO3 | 85 |

| 2 | 2-(1H-indol-2-yl)phenol | 3,4-difluorobenzonitrile | Cs2CO3 | 91 |

| 3 | 2-(1H-indol-2-yl)phenol | 1-chloro-2-nitrobenzene | Cs2CO3 | 81 |

Gold-Catalyzed Regioselective Cyclization Strategies

Gold catalysis has emerged as a powerful tool in organic synthesis for the construction of complex molecular architectures, including various heterocyclic systems. The unique ability of gold catalysts, typically gold(I) and gold(III) complexes, to act as soft π-acids allows for the activation of unsaturated carbon-carbon bonds, such as in alkynes and allenes, toward nucleophilic attack. This activation facilitates a range of cyclization reactions, often proceeding with high regioselectivity and under mild conditions, to form carbo- and heterocycles. acs.orgd-nb.info These strategies are particularly relevant for the synthesis of seven-membered rings, such as the 1,4-oxazepine core found in 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine and its analogues.

Gold-catalyzed intramolecular reactions, including hydroamination and hydroalkoxylation, are potent methods for building new heterocyclic structures. acs.org The activation of an alkyne by a gold catalyst renders it susceptible to attack by a tethered nucleophile, such as an amine or an alcohol, leading to the formation of a new ring system. The regioselectivity of this cyclization, which determines the size of the resulting ring, is a critical aspect of these synthetic strategies.

For instance, the intramolecular cyclization of N-propargylic β-enaminones has been shown to be an effective method for synthesizing 1,4-oxazepine derivatives. dntb.gov.ua Similarly, gold(III) catalysts have been employed in the regioselective synthesis of vinyl-substituted pyrazolo acs.orgnih.gov-oxazepines through a 7-exo-trig cyclization pathway. researchgate.net This approach highlights the tunability of gold catalysts to favor specific cyclization modes, leading to the desired heterocyclic scaffold.

The substrate scope for these gold-catalyzed cyclizations is broad, encompassing a variety of functional groups. nih.gov This tolerance allows for the synthesis of diverse analogues of 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine by starting with appropriately substituted precursors. The development of chiral gold catalysts has also enabled enantioselective variations of these cyclization reactions, providing access to enantioenriched heterocyclic compounds. thieme-connect.com

Recent advancements in gold catalysis have also explored cascade reactions where multiple bonds are formed in a single operation. A gold-catalyzed cascade cyclization of aniline (B41778) derivatives bearing a conjugated diyne moiety has been developed, where a 7-endo-dig cyclization follows an initial 5-endo-dig indole (B1671886) formation to produce an indole fused with a seven-membered ring. researchgate.net Such tandem processes offer an efficient route to complex polycyclic structures containing the 1,4-oxazepine motif.

The proposed mechanism for these transformations generally involves the coordination of the gold catalyst to the alkyne or allene, which increases its electrophilicity. acs.org Subsequent intramolecular attack by a nucleophile leads to a vinyl-gold intermediate, which can then undergo protonolysis to release the cyclized product and regenerate the active catalyst, thus completing the catalytic cycle. organic-chemistry.org

The choice of the gold catalyst, including the ligands and the oxidation state of the gold, as well as the reaction conditions, can significantly influence the outcome of the reaction, including the yield and regioselectivity. For example, the combination of [Au(PPh₃)Cl] and AgOTf has been used for the hydroamination of unactivated olefins, while a more effective system for certain substrates was found to be [Au{P(tBu)₂(o-biphenyl)}]Cl and AgOTf. organic-chemistry.org

The following interactive data tables summarize key research findings on gold-catalyzed cyclization strategies relevant to the synthesis of oxazepine derivatives and related heterocycles.

Table 1: Gold-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation

| Catalyst System | Substrate Type | Product Type | Key Findings |

| Gold(I) complexes | Alkynes with tethered amines or alcohols | N- and O-spirocycles | Good to excellent yields under microwave irradiation with low catalyst loading. acs.orgnih.gov |

| [Au(PPh₃)Cl] / AgOTf | Alkenyl carbamates | Protected nitrogen heterocycles | Operates under milder conditions than previous late-transition-metal catalysts. organic-chemistry.org |

| [Au{P(tBu)₂(o-biphenyl)}]Cl / AgOTf | Alkenyl carbamates | Protected nitrogen heterocycles | Achieved up to 98% yield at 60°C, showing improved efficiency. organic-chemistry.org |

| Chiral biarylphosphine–gold(I) complexes | Allenic hydrazines | Chiral vinyl pyrazolidines | Efficient for hydroamination reactions. thieme-connect.com |

| [dppm(AuCl)₂] with chiral anions | Allenic hydroxylamines | Chiral vinyl isoxazolidines | Effective for hydroalkoxylation reactions. thieme-connect.com |

Table 2: Gold-Catalyzed Cyclization of Allenes and Enaminones

| Catalyst System | Substrate Type | Product Type | Key Findings |

| Gold(I) catalysts | Allenes and tethered vinyl arenes | Fused carbo- and heterocycles | First examples of allenes as two-carbon partners in formal gold-catalyzed cycloadditions. nih.gov |

| Gold(I) catalysts | N-allenamides and 1,3-dienes | Six-membered heterocycles | First examples of intermolecular formal [4+2] cycloadditions of allenes catalyzed by gold. nih.gov |

| Gold(I) catalysts | N-Propargylic β-enaminones | 1,4-Oxazepine derivatives | Provides a direct route to the 1,4-oxazepine core. dntb.gov.ua |

| Gold(III) catalysts | Not specified | Vinyl-substituted pyrazolo acs.orgnih.gov-oxazepines | Proceeds via a regioselective 7-exo-trig cyclization. researchgate.net |

Chemical Reactivity and Transformation Pathways of 5 Methoxy 2,3,6,7 Tetrahydro 1,4 Oxazepine

Nucleophilic Substitution Reactions Involving the Methoxy (B1213986) Group

The C5 position of 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine is analogous to the carbon of an ester or imidate, rendering it electrophilic and susceptible to nucleophilic attack. The methoxy group (-OCH3) serves as a competent leaving group, particularly when protonated under acidic conditions. This facilitates the substitution of the methoxy group by various nucleophiles.

One of the most fundamental reactions in this category is hydrolysis. In the presence of aqueous acid, the compound is expected to undergo hydrolysis to yield the corresponding cyclic amide or lactam, 4,5,6,7-tetrahydro-1,4-oxazepin-5-one. nih.gov The mechanism involves protonation of the ring nitrogen, followed by the addition of water to the electrophilic C5 carbon, and subsequent elimination of methanol.

Beyond water, other nucleophiles can participate in this substitution, leading to a variety of derivatives. Stronger nucleophiles can displace the methoxy group to form new C-N, C-C, or C-S bonds at the C5 position.

| Nucleophile | Reagent Example | Expected Product at C5 | Reaction Conditions |

|---|---|---|---|

| Water | H₂O / H⁺ | -OH (forms lactam) | Acidic, aqueous |

| Alcohol | R-OH / H⁺ | -OR (trans-imidate formation) | Acidic, anhydrous |

| Amine | R-NH₂ | -NHR (amidine formation) | Typically requires heating |

| Organometallic | R-MgBr or R-Li | -R (ketone formation after hydrolysis) | Anhydrous, aprotic solvent |

Oxidation Reactions of the Oxazepine Core

The tetrahydro-1,4-oxazepine core possesses sites that are susceptible to oxidation, although specific studies on this substrate are not prevalent. The carbon-hydrogen bonds adjacent (alpha) to the ring's nitrogen and oxygen atoms are potential targets for oxidative processes. Oxidation at C7 could potentially yield a ketone, while oxidation at C2 might lead to ring cleavage. The enamine-like double bond could also be a site for oxidative cleavage or epoxidation. However, it is noteworthy that 1,4-oxazepine (B8637140) rings are sometimes synthesized through the oxidation of precursor molecules like naphthyridines with peroxy acids, which suggests a degree of stability of the ring system to certain oxidative conditions. nih.govresearchgate.net

Reduction Reactions for Saturated Analogues

The endocyclic C5=N4 double bond has imine characteristics and is readily susceptible to reduction. This transformation is a key pathway to producing the fully saturated analogue, perhydro-1,4-oxazepine (also known as morpholine (B109124) ethanol). Standard hydride reducing agents are effective for this purpose.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of imines to amines and would be expected to reduce the compound efficiently. rsc.orgorganic-chemistry.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this transformation. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is another viable method.

| Reducing Agent | Typical Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 5-Methoxy-perhydro-1,4-oxazepine |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran, Diethyl ether | 5-Methoxy-perhydro-1,4-oxazepine |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl acetate | 5-Methoxy-perhydro-1,4-oxazepine |

Ring Transformations and Rearrangement Mechanisms

The 1,4-oxazepine ring can undergo transformations, most notably through ring-opening reactions. As discussed in section 3.1, acid-catalyzed hydrolysis is a key reaction that cleaves the imidate group, which constitutes a ring transformation to an open-chain amino ester or, upon full hydrolysis, an amino acid derivative. nih.govmasterorganicchemistry.com Attempts to synthesize related seven-membered cyclic iminoethers have sometimes resulted in rearrangement to more stable five- or six-membered rings, such as N-acylpyrrolidines, indicating the potential for ring instability under certain synthetic conditions. beilstein-archives.org

Electrophilic and Radical Transformations

The electronic structure of 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine gives it significant enamine character. wikipedia.orgmakingmolecules.com The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the double bond, making the C6 carbon atom electron-rich and nucleophilic. masterorganicchemistry.com

This enamine reactivity allows the molecule to react with a variety of electrophiles at the C6 position. masterorganicchemistry.comwikipedia.org A classic example of such reactivity is the Stork enamine alkylation, where the nucleophilic carbon attacks an alkyl halide, forming a new carbon-carbon bond. makingmolecules.com The resulting iminium salt intermediate is then typically hydrolyzed to yield a ketone at the C5 position and the alkylated C6 position.

| Electrophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Alkyl Halide | CH₃I | C6-alkylated iminium salt | 6-Methyl-4,5,6,7-tetrahydro-1,4-oxazepin-5-one |

| Acyl Halide | CH₃COCl | C6-acylated iminium salt | 6-Acetyl-4,5,6,7-tetrahydro-1,4-oxazepin-5-one |

| Proton | H⁺ | Iminium salt | (Reversible protonation) |

Theoretical and Computational Investigations on 5 Methoxy 2,3,6,7 Tetrahydro 1,4 Oxazepine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are used to determine various molecular properties by solving the Schrödinger equation based on the electron density rather than the complex many-electron wave function. mdpi.com For 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine, DFT would be instrumental in understanding its fundamental electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. mdpi.com For 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine, this analysis would predict bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial as it represents the most probable conformation of the molecule in the gas phase and serves as the foundation for calculating other properties.

Electronic structure analysis delves into the distribution of electrons within the optimized geometry. This includes the determination of molecular orbitals and their corresponding energy levels, which are fundamental to understanding the molecule's reactivity and spectral properties.

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a method used to study charge distribution, hybridization, and intramolecular interactions by translating the complex calculated wavefunction into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.dewisc.edu For 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine, an NBO analysis would quantify the natural atomic charges on each atom, providing a more chemically intuitive picture than other charge schemes. nih.gov

A typical output from an NBO analysis would include a table of natural atomic charges. While specific values for the target compound are not available, a hypothetical table is described below to illustrate the expected findings.

| Atom | Expected Natural Charge (e) |

| O (ring) | Negative |

| N (ring) | Negative |

| C (adjacent to O/N) | Positive |

| O (methoxy) | Negative |

| C (methoxy) | Positive |

| H | Positive |

| This table illustrates the type of data generated from an NBO analysis, showing the expected charge distribution based on electronegativity. Actual values would require specific DFT and NBO calculations. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. researchgate.net It is calculated from the total electron density and is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles.

For 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine, the MEP map would be expected to show the most negative potential localized around the oxygen and nitrogen atoms due to their lone pairs of electrons. The regions around the hydrogen atoms, particularly the one on the nitrogen (if protonated) and those on the carbon atoms, would exhibit positive potential. This mapping provides a clear visual guide to the molecule's reactive behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. nih.gov DFT calculations would provide the energies of these orbitals and the magnitude of the gap for 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine, offering insight into its electronic transitions and reactivity profile.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| This table describes the key parameters obtained from a Frontier Molecular Orbital analysis. |

Conformational Analysis and Energy Landscapes

The seven-membered ring of a tetrahydro-1,4-oxazepine is flexible and can adopt multiple conformations, such as chair, boat, and twist-boat forms. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. By calculating the energy of these different conformers, an energy landscape or potential energy surface can be constructed.

This analysis is crucial for understanding which conformations are most stable and therefore most populated at a given temperature. Computational methods, often combining molecular mechanics with higher-level DFT calculations, can identify the lowest-energy conformers and the energy barriers for interconversion between them. For 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine, this would reveal the preferred shape of the molecule and how the methoxy (B1213986) substituent influences the conformational preference of the oxazepine ring.

Molecular Dynamics (MD) Simulations in Heterocyclic Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes, solvent effects, and interactions with other molecules.

For a heterocyclic system like 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine, an MD simulation could be used to explore its conformational landscape in a solvent, such as water, to see how the environment affects its structure and flexibility. It provides a more realistic picture of the molecule's behavior than static, gas-phase calculations, capturing the constant motion and interplay of forces that occur in a real-world chemical system. Such simulations are particularly valuable in contexts like drug design, where understanding the dynamic interactions between a molecule and its biological target is essential. acs.org

Computational Studies of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics, including optical switching and frequency conversion. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of organic molecules by calculating their hyperpolarizabilities.

Research into novel benzimidazole-fused 1,4-oxazepine (B8637140) derivatives has utilized DFT calculations to explore their electronic properties and NLO activity. nih.gov By employing the B3LYP/6–31G(d,p) level of theory, studies have investigated the molecular structure and charge distribution using Natural Bond Orbital (NBO) analysis. nih.gov The NLO properties are often evaluated by calculating the first-order hyperpolarizability (β). For one such derivative, 2-methyl-4-(2-((phenylimino)methyl)-1H-benzo-[d]imidazol-1-yl)-butan-2-ol, the calculated hyperpolarizability was found to be significant, suggesting its potential as a candidate for NLO applications. nih.gov

Similarly, theoretical studies on molecules incorporating an oxazepine ring alongside a pyrimidine (B1678525) core have been conducted to understand their third-order NLO properties. researchgate.net These investigations combine experimental techniques like Third Harmonic Generation (THG) with theoretical calculations using both DFT and Hartree-Fock (HF) methods to determine the second-order hyperpolarizability (γ). researchgate.net Such studies have found a good correlation between the experimentally measured third-order nonlinear optical susceptibilities and the theoretically calculated hyperpolarizability values, validating the computational models. researchgate.net

Interactive Table: Calculated NLO Properties of Representative Oxazepine Derivatives

| Compound Class | Method | Property | Calculated Value | Reference |

|---|---|---|---|---|

| Benzimidazole-fused 1,4-oxazepine | DFT (B3LYP/6-31G(d,p)) | First Hyperpolarizability (β) | High (Specific value not detailed in abstract) | nih.gov |

Mechanistic Studies of Chemical Transformations via Computational Methods

Computational chemistry is a crucial tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For the 1,4-oxazepine ring system, theoretical studies have been applied to understand its formation.

One study investigated the 1,4-oxazepine ring formation from 1,8-naphthyridine (B1210474) derivatives reacting with peroxy acid. researchgate.net Using semi-empirical (AM1) and ab initio (Gaussian 94) molecular orbital methods, researchers calculated the energies of the molecules along the reaction paths and located the transition states. researchgate.netnih.gov The calculations successfully predicted the experimentally observed products for several derivatives. researchgate.netnih.gov Furthermore, for one substrate, the computational results suggested the formation of a different, previously unobserved oxazepine isomer, which was subsequently verified by experiment, highlighting the predictive power of these computational methods. researchgate.netnih.gov

In another example, the synthesis of substituted benzo[b] researchgate.netresearchgate.netoxazepine derivatives was explored through both experimental and mechanistic investigations. nih.gov The proposed mechanism involves the reaction of 2-aminophenols with alkynones. Mechanistic experiments suggested that the reaction proceeds via an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization to form the final oxazepine ring structure. nih.gov Computational modeling of such pathways can provide detailed energetic profiles and geometries of intermediates and transition states, offering a deeper understanding of the reaction feasibility and selectivity.

The formation of the 1,3-oxazepine ring system has also been mechanistically described as a [5+2] cycloaddition reaction. rjptonline.orgrdd.edu.iq This pericyclic reaction is proposed to be a concerted process that proceeds through a single cyclic transition state, without the formation of an intermediate. rjptonline.orguobabylon.edu.iq Computational analysis of these types of cycloadditions can confirm the concerted nature of the mechanism and explain the stereochemical outcomes.

Interactive Table: Computational Methods in Mechanistic Studies of Oxazepine Formation

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 1,4-Oxazepine ring formation | AM1, ab initio (Gaussian 94) | Predicted experimental products and a new isomer by calculating transition state energies. | researchgate.netnih.gov |

| Benzo[b] researchgate.netresearchgate.netoxazepine synthesis | (Mechanistic Experiments) | Proposed a 7-endo-dig cyclization of an alkynylketimine intermediate. | nih.gov |

Derivatization and Functionalization Strategies of the 5 Methoxy 2,3,6,7 Tetrahydro 1,4 Oxazepine Scaffold

Modification of the Methoxy (B1213986) Substituent

The methoxy group at the 5-position of the tetrahydro-1,4-oxazepine ring is a key site for initial derivatization. Its chemical reactivity allows for several transformations to introduce diverse functionalities.

One of the most common modifications is O-demethylation , which converts the methoxy ether into a hydroxyl group. This transformation is significant as it introduces a hydrogen bond donor and a potential site for further functionalization, such as etherification or esterification. Lewis acids are often employed for demethylation, with the reaction mechanism sometimes involving chelation with a nearby carbonyl group to facilitate the removal of the methyl group. mdpi.com Another established method for demethylation is the use of hydrogen bromide (HBr) in acetic acid, which can effectively cleave the methyl ether. mdpi.com

Alternatively, the methoxy group can be the target of nucleophilic substitution reactions . Under specific conditions, particularly in the presence of a strong base, the methoxy group can be displaced by various nucleophiles. smolecule.com This allows for the introduction of a wide range of substituents, including amines, thiols, and larger alkyl or aryl groups, thereby significantly altering the steric and electronic properties of the molecule at this position. smolecule.com

These modifications are summarized in the table below:

| Reaction Type | Reagent Example | Product Functionality | Significance |

| O-Demethylation | HBr in Acetic Acid | Hydroxyl (-OH) | Introduces H-bond donor, site for further reaction |

| Nucleophilic Substitution | Amines, Thiols | Amino (-NR₂), Thioether (-SR) | Introduces diverse functional groups |

Introduction and Manipulation of Substituents on the Oxazepine Ring

The tetrahydro-1,4-oxazepine ring itself provides opportunities for substitution and functionalization at both its nitrogen and carbon atoms. These modifications are crucial for building molecular complexity and exploring structure-activity relationships.

The secondary amine within the oxazepine ring is a primary target for derivatization. Standard reactions such as N-alkylation and N-acylation can be readily performed to introduce a variety of substituents. These modifications can influence the molecule's basicity, lipophilicity, and conformational flexibility.

Introducing substituents onto the carbon framework of the ring is a more complex challenge that often requires designing syntheses from appropriately substituted precursors. For instance, the synthesis of substituted 2,3,4,5-tetrahydrobenzo[f] smolecule.comchiralen.comoxazepines has been used as a strategy to create new classes of compounds. acs.org By starting with functionalized building blocks, it is possible to place substituents at specific positions around the ring, which is a key strategy in hit-to-lead optimization in drug discovery. acs.org The reaction of imine groups with various cyclic anhydrides is another efficient technique for generating substituted oxazepine rings. jmchemsci.com

Preparation of Diverse Oxazepine Derivatives

The synthesis of a diverse library of oxazepine derivatives is essential for exploring their potential applications. Various synthetic methodologies have been developed to access this scaffold and its analogues.

One prominent method involves the reaction of molecules containing an imine group with different cyclic anhydrides, such as succinic, maleic, or phthalic anhydride. jmchemsci.comechemcom.com This approach provides a convenient and efficient pathway to new 1,3-oxazepine derivatives. jmchemsci.com Another strategy is the oxidation of certain nitrogen-containing heterocyclic compounds, like naphthyridine derivatives, using peroxy acids. pharm.or.jpnih.gov This reaction can lead to the formation of a seven-membered 1,4-oxazepine (B8637140) ring moiety. pharm.or.jpnih.gov

Microwave-assisted synthesis has also been employed as a modern technique to accelerate these reactions. For example, the cyclization of ω-amido alcohols promoted by polyphosphoric acid (PPA) esters under microwave irradiation is an efficient method for preparing 7-membered cyclic iminoethers, including tetrahydro-1,3-oxazepines. researchgate.net The table below showcases examples of synthesized tetrahydro-1,3-oxazepine derivatives using this method. researchgate.net

| Compound | Substituent (R) | Yield (%) | Reaction Time (min) |

| 6a | C₆H₅ | 80 | 5 |

| 6b | 4-MeC₆H₄ | 82 | 5 |

| 6c | 4-MeOC₆H₄ | 85 | 5 |

| 6d | 4-ClC₆H₄ | 78 | 5 |

| 6e | 4-FC₆H₄ | 75 | 5 |

| 6f | 2-ClC₆H₄ | 70 | 10 |

| 6g | 2,6-diClC₆H₃ | 65 | 10 |

| 6h | CH₂C₆H₅ | 73 | 10 |

| 6i | (CH₂)₂C₆H₅ | 70 | 10 |

| Data sourced from a study on microwave-assisted synthesis of 4,5,6,7-tetrahydro-1,3-oxazepines. researchgate.net |

Scaffold Hopping Approaches for Novel Structural Chemotypes

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify isofunctional molecular structures with different core frameworks. chemrxiv.org This approach aims to discover novel chemotypes with improved properties, such as enhanced potency, better metabolic stability, or new intellectual property positions. chemrxiv.orgniper.gov.in The 1,4-oxazepine scaffold can be both a product of and a template for scaffold hopping endeavors.

For example, a chemically advanced template search algorithm was used to perform scaffold hopping, which led to the identification of a new class of compounds based on the 2,3,4,5-tetrahydrobenzo[f] smolecule.comchiralen.comoxazepine scaffold. acs.org This demonstrates how the oxazepine core can replace other heterocyclic systems to satisfy the pharmacophoric requirements of a biological target. acs.org The versatility of the oxazepine ring system allows it to mimic the spatial arrangement of functionalities present in other scaffolds, making it a valuable chemotype in drug design. acs.org

The bioisosteric replacement of the oxygen atom in the oxazepine ring with a sulfur atom leads to the corresponding thiazepine scaffold. This substitution can significantly impact the molecule's geometric and electronic properties, as well as its metabolic stability and target interactions.

While oxazepines and thiazepines are structurally similar, their synthesis and reactivity can differ. The synthesis of 4,5,6,7-tetrahydro-1,3-thiazepines can be challenging, often hampered by unfavorable entropic and enthalpic factors associated with forming medium-sized rings. beilstein-journals.org However, methods such as microwave-assisted cyclization of 4-thioamidobutanols promoted by trimethylsilyl (B98337) polyphosphate (PPSE) have been developed to efficiently synthesize these seven-membered iminothioethers. beilstein-journals.org

In contrast, attempts to synthesize thiazepines directly from oxazepine precursors have been reported to be unsuccessful, highlighting the distinct chemical pathways required for each scaffold. ajrconline.org The choice between an oxazepine and a thiazepine core in a drug design program depends on the specific properties desired. The sulfur atom in a thiazepine is larger, less electronegative, and more polarizable than the oxygen in an oxazepine, which can lead to different binding interactions with a biological target.

Role of 5 Methoxy 2,3,6,7 Tetrahydro 1,4 Oxazepine and Its Derivatives in Contemporary Organic Synthesis

Application as Building Blocks for Complex Organic Architectures

In principle, 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine possesses functionalities that could render it a useful building block in the synthesis of more complex molecules. The tetrahydro-1,4-oxazepine core provides a three-dimensional structure that can be desirable in drug discovery. The secondary amine within the ring offers a nucleophilic site for further functionalization, such as acylation, alkylation, or arylation, allowing for the attachment of various substituents.

The methoxy (B1213986) group at the 5-position introduces an enol ether-like functionality. This feature could potentially be exploited in several ways:

Hydrolysis: Acid-catalyzed hydrolysis of the enol ether moiety would yield a cyclic ketone, specifically a tetrahydro-1,4-oxazepin-5-one derivative. This ketone could then serve as a handle for further transformations, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to build more complex architectures.

Electrophilic Addition: The electron-rich double bond of the enol ether could react with various electrophiles, leading to the introduction of new functional groups at the 6-position.

Despite this theoretical potential, there is a notable absence of specific examples in the scientific literature where 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine is explicitly used as a starting material for the construction of complex natural products or other intricate organic architectures.

Contributions to Diversity-Oriented Synthesis (DOS) of Heterocyclic Compounds

Diversity-oriented synthesis (DOS) is a strategy in organic chemistry that aims to produce a library of structurally diverse small molecules from a common starting material or scaffold. The goal is to explore chemical space and identify compounds with novel biological activities. The 2,3,6,7-tetrahydro-1,4-oxazepine core, in principle, could serve as a scaffold for DOS.

A hypothetical DOS library based on 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine could be envisioned as follows:

Scaffold Preparation: Synthesis of the core 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine .

Diversification:

At the Nitrogen Atom: A variety of acylating and alkylating agents could be used to introduce diverse substituents on the secondary amine.

Modification of the Methoxy Group: As mentioned, hydrolysis to the ketone followed by a range of ketone derivatization reactions could introduce another point of diversity.

Skeletal Diversity: Ring-opening, ring-contraction, or ring-expansion reactions of the oxazepine core could lead to new and diverse heterocyclic scaffolds.

While the principles of DOS are well-established and have been applied to many heterocyclic systems, there are no specific reports of a DOS library being generated from 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine . Research in diversity-oriented synthesis tends to focus on scaffolds that are either more readily available, have more points for diversification, or are inspired by natural product skeletons.

Conclusion and Future Perspectives in 5 Methoxy 2,3,6,7 Tetrahydro 1,4 Oxazepine Research

Summary of Key Research Findings and Methodological Advancements

Direct research findings for 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine are sparse. However, the study of the broader class of 1,4-oxazepines provides a foundational context. Aryl-fused 1,4-oxazepines, for instance, are recognized as structural components in compounds with various biological activities. researchgate.net Methodological advancements in the synthesis of the tetrahydro-1,4-oxazepine core often involve two primary strategies: the direct cyclization of suitable open-chain precursors and the reduction of intermediate products like dihydro-1,4-oxazepines or oxazepinones. researchgate.net

General chemical reactions applicable to this compound include oxidation to form oxazepine derivatives, reduction to yield more saturated analogues, and nucleophilic substitution of the methoxy (B1213986) group. smolecule.com The characterization of such heterocyclic compounds typically relies on spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) to confirm their structural integrity. jmchemsci.com

Emerging Trends in Oxazepine Synthesis and Characterization

The synthesis of seven-membered heterocycles, including oxazepines, is a significant area of organic chemistry. researchgate.netspringerprofessional.de Emerging trends focus on developing more efficient, eco-friendly, and regioselective synthetic protocols. One-pot multicomponent reactions and tandem transformations are gaining traction as they offer streamlined processes for constructing complex molecular architectures from simple starting materials. chemistryviews.orgnih.gov For example, a tandem C-N coupling/C-H carbonylation has been developed for synthesizing benzo-1,4-oxazepine derivatives. nih.gov

Another trend involves the use of novel catalytic systems, including metal-free and electrocatalytic methods, to drive reactions under milder conditions, thereby improving yields and reducing waste. chinesechemsoc.org The development of asymmetric synthesis to produce enantiomerically pure oxazepine derivatives is also a key area, particularly for applications in medicinal chemistry. chemistryviews.org In characterization, advanced 2D-NMR techniques and computational modeling are increasingly used to elucidate the precise three-dimensional structure and conformational dynamics of these flexible seven-membered rings.

Unexplored Avenues in the Chemical Space of 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine

The chemical space surrounding 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine remains largely uncharted, presenting numerous opportunities for future investigation. The concept of "chemical space" refers to the vast ensemble of all possible molecules, and exploring it is fundamental to drug discovery. thieme-connect.comnih.gov

Key unexplored avenues include:

Systematic Synthesis and Derivatization: A foundational step would be the development and optimization of a reliable synthetic route to 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine. Following this, a systematic derivatization of the core structure—by modifying substituents on the nitrogen or the carbon backbone—could generate a library of novel compounds. This expansion of the chemical space is crucial for structure-activity relationship (SAR) studies. chemrxiv.org

Biological Screening: Given that related oxazepine structures exhibit a range of biological activities, including psychoneurotic, antihistaminic, and analgesic properties, a comprehensive biological screening of 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine and its derivatives is warranted. researchgate.net Its structural similarity to bioactive methoxylated tryptolines suggests potential neuromodulatory effects that could be investigated. smolecule.com

Computational and Structural Studies: In silico studies, such as molecular docking and dynamics simulations, could predict potential biological targets and guide the design of new analogues with enhanced activity. acs.org Experimental structural analysis, for instance through X-ray crystallography of suitable derivatives, would provide invaluable insight into the molecule's preferred conformations and intermolecular interactions.

Applications in Materials Science: Beyond medicinal chemistry, heterocyclic compounds are used in materials science as functional materials. nih.gov The potential of 5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine as a building block for polymers or as a ligand in coordination chemistry has not been explored.

The table below summarizes the key areas for future research focus.

| Research Area | Specific Goals | Potential Impact |

| Synthetic Chemistry | Develop efficient, scalable, and stereoselective synthetic routes. Create a diverse library of derivatives. | Enables further research and exploration of structure-activity relationships. |

| Medicinal Chemistry | Conduct broad biological screening against various targets (e.g., CNS, antimicrobial). Investigate potential neuromodulatory effects. | Discovery of new therapeutic agents. |

| Computational Chemistry | Perform docking studies to identify potential biological targets. Use molecular dynamics to understand conformational preferences. | Rational drug design and prioritization of synthetic targets. |

| Structural Biology | Obtain crystal structures of the parent compound or its derivatives. | Elucidate precise 3D structure and bonding, aiding in understanding biological activity. |

| Materials Science | Explore its use as a monomer for novel polymers or as a ligand for metal complexes. | Development of new functional materials with unique properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.